3-Aminocarbonyl-1-Boc-pyrrolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

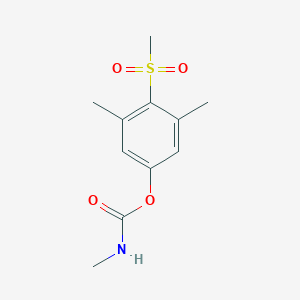

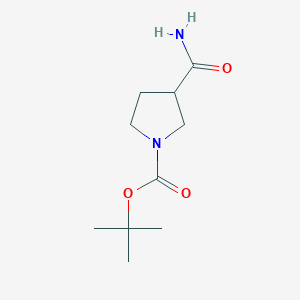

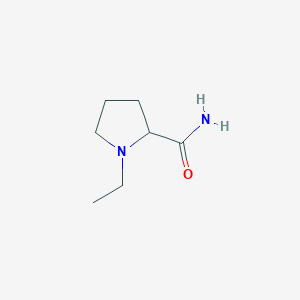

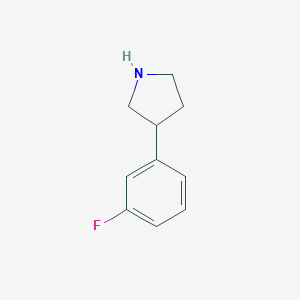

“3-Aminocarbonyl-1-Boc-pyrrolidine” is a heterocyclic organic compound with the chemical formula C10H18N2O3. It is also known by its synonyms “tert-Butyl 3-carbamoylpyrrolidine-1-carboxylate” and "1-Boc-pyrrolidine-3-carboxamide" . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of compounds similar to “3-Aminocarbonyl-1-Boc-pyrrolidine” has been reported in the literature. For instance, a catalytic protodeboronation of pinacol boronic esters has been described, which allows for a formal anti-Markovnikov alkene hydromethylation . This method was applied to the protodeboronation of 2° alkyl boronic esters to yield the Boc-protected pyrrolidine .

Molecular Structure Analysis

The molecular formula of “3-Aminocarbonyl-1-Boc-pyrrolidine” is C10H18N2O3. Its molecular weight is 214.26 g/mol.

Chemical Reactions Analysis

While specific chemical reactions involving “3-Aminocarbonyl-1-Boc-pyrrolidine” are not detailed in the search results, pyrrolidine alkaloids, a class of compounds to which it belongs, have been shown to possess several important biological activities . These include antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Physical And Chemical Properties Analysis

The boiling point of “3-Aminocarbonyl-1-Boc-pyrrolidine” is 370.1±31.0 °C at 760 mmHg . Its density is 1.2±0.1 g/cm3 . The melting point is 119 °C .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Medicinal Chemistry

3-Aminocarbonyl-1-Boc-pyrrolidine: is a versatile building block in organic synthesis, particularly in the construction of complex molecules with pyrrolidine rings, which are prevalent in many bioactive compounds . Its Boc-protected amine allows for selective reactions at other functional groups without deprotection, making it valuable in stepwise syntheses.

Enantioselective Catalysis

The compound is used in enantioselective catalysis to produce chiral molecules. For example, it’s involved in Pd-catalyzed α-arylation reactions, which are crucial for creating asymmetric centers in drug molecules, potentially leading to medications with fewer side effects and better efficacy .

Drug Discovery

In drug discovery, 1-Boc-3-Carbamoylpyrrolidine serves as a scaffold for novel biologically active compounds. Its pyrrolidine ring is a common motif in drugs due to its favorable impact on the pharmacokinetic properties and ability to improve binding affinity and selectivity towards biological targets .

Antiviral and Anticancer Research

This compound is also a precursor in the synthesis of nucleoside analogs, which are key in antiviral and anticancer therapies. These analogs can inhibit viral reverse transcriptases and mammalian DNA polymerases, thereby interfering with DNA replication in cancer cells or viral proliferation .

Green Chemistry

1-Boc-3-Carbamoylpyrrolidine: is instrumental in green chemistry applications. Its use in microwave-assisted organic synthesis (MAOS) enhances synthetic efficiency and supports environmentally friendly chemical processes .

Nanotechnology

While not directly used in nanotechnology, the pyrrolidine ring found in 3-Aminocarbonyl-1-Boc-pyrrolidine is a structural feature in certain nanomaterials. These materials leverage the unique properties of pyrrolidine-based compounds for innovative applications, such as drug delivery systems .

Stereochemistry

The stereochemistry of 1-Boc-3-Carbamoylpyrrolidine is significant in the synthesis of stereoisomers. The spatial orientation of its substituents can lead to different biological profiles of drug candidates, which is crucial for the development of enantioselective drugs .

Safety and Hazards

“3-Aminocarbonyl-1-Boc-pyrrolidine” is harmful if swallowed . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water, and rinse with pure water for at least 15 minutes, respectively . If inhaled, the victim should be moved into fresh air . In case of ingestion, it is advised not to induce vomiting and to call a doctor or Poison Control Center immediately .

Zukünftige Richtungen

The future directions for “3-Aminocarbonyl-1-Boc-pyrrolidine” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, the development of more efficient and versatile synthesis methods could also be a focus of future research .

Eigenschaften

IUPAC Name |

tert-butyl 3-carbamoylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-5-4-7(6-12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDGOVOBEZPXMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404372 |

Source

|

| Record name | 3-Aminocarbonyl-1-Boc-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminocarbonyl-1-Boc-pyrrolidine | |

CAS RN |

122684-34-8 |

Source

|

| Record name | 3-Aminocarbonyl-1-Boc-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B44690.png)

![1-Azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B44693.png)